molecular formula C9H8FNO2 B2918377 1-Cyclopropyl-3-fluoro-2-nitrobenzene CAS No. 2366994-61-6

1-Cyclopropyl-3-fluoro-2-nitrobenzene

Cat. No.: B2918377
CAS No.: 2366994-61-6
M. Wt: 181.166
InChI Key: TYRHVSUMGHSRJR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluoro-2-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a cyclopropyl group at position 1, a fluorine atom at position 3, and a nitro group at position 2. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl group introduces ring strain and steric bulk, while the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups modulate the aromatic ring’s reactivity.

The compound is commercially available in varying quantities (e.g., 250 mg to 5 g) at competitive pricing (e.g., €50.00/1g) through suppliers like CymitQuimica . Its fluorinated nature aligns with trends in medicinal chemistry, where fluorine substitution enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

1-cyclopropyl-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRHVSUMGHSRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Cyclopropyl-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Major products formed from these reactions include 1-Cyclopropyl-3-fluoro-2-aminobenzene and various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopropyl-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group and fluorine atom influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The formation of intermediates such as arenium ions plays a crucial role in these reactions .

Comparison with Similar Compounds

Structural and Functional Differences

This compound Substituents: Combines a strained cyclopropyl group with electron-withdrawing -F and -NO₂. This trio directs electrophilic substitution to specific ring positions and stabilizes intermediates in synthesis. Applications: Likely used in drug discovery for its balanced lipophilicity and metabolic stability .

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulphonate

  • Substituents : Highly fluorinated phenyl group (-C₆F₅) paired with a dichlorobenzenesulphonate. The sulphonate group acts as a leaving group, enhancing reactivity in nucleophilic substitutions.
  • Applications : High cost (€233.00/1g) reflects its utility in synthesizing sulfonated derivatives or as an electrophilic reagent .

2-Benzyloxy-5-fluorobenzeneboronic acid

  • Substituents : Benzyloxy (-OBn) protects hydroxyl groups, while the boronic acid (-B(OH)₂) enables cross-coupling reactions.
  • Applications : Critical in Suzuki-Miyaura reactions for constructing biaryl systems in medicinal chemistry .

Potential Limitations

  • This compound: Limited solubility in polar solvents due to hydrophobic cyclopropyl and nitro groups.
  • 2-Benzyloxy-5-fluorobenzeneboronic acid : Requires deprotection of the benzyloxy group for further functionalization, adding synthetic steps.

Biological Activity

1-Cyclopropyl-3-fluoro-2-nitrobenzene is an organic compound characterized by its unique structure and potential biological activities. With a molecular formula of C9H8FNO2 and a molecular weight of 181.16 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology.

The compound undergoes electrophilic aromatic substitution reactions, which are critical for its biological activity. The nitro group and fluorine atom significantly influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This interaction leads to the formation of intermediates such as arenium ions, which play a crucial role in the compound's mechanism of action.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly in antimicrobial and anticancer domains. The following table summarizes key findings related to its biological activity:

Biological Activity Description Reference
Antimicrobial ActivityExhibited moderate activity against M. tuberculosis with MIC values ranging from 4 to 64 μg/mL for derivatives .
Anticancer PotentialSome derivatives showed low toxicity against various tumor cell lines, indicating potential for further development as anticancer agents .
Mechanism of ActionInvolves interaction with molecular targets through electrophilic substitution, affecting cellular pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study involving a series of compounds derived from similar structures reported that certain derivatives demonstrated significant antitubercular activity against M. tuberculosis strains, with the most potent derivative achieving an MIC value of 4 μg/mL. This suggests that structural modifications can enhance biological efficacy .
  • Cytotoxicity Assessments : In vitro assays conducted on various cancer cell lines revealed that the compound's derivatives exhibited a good safety profile, with IC50 values above 40 μmol/L against several tested lines, indicating low toxicity while maintaining efficacy against target cells .
  • Fluorine's Role in Activity : The presence of fluorine in the compound was shown to enhance its biological activity compared to non-fluorinated analogs. This observation aligns with findings that fluorinated compounds often exhibit improved pharmacokinetic properties and increased potency due to enhanced lipophilicity and metabolic stability .

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